GDC-0152 -

GDC-0152

Catalog Number: EVT-8183188
CAS Number:
Molecular Formula: C25H34N6O3S
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of GDC-0152 can be achieved through both solid-phase and solution-phase methodologies. The solid-phase synthesis involves the use of DFPE polystyrene resin treated with 2,2-diphenethylamine and sodium cyanoborohydride. This step generates an amine intermediate that can be further modified by coupling with various amino acid derivatives using reagents such as HATU and DIPEA.

In the solution-phase synthesis, primary amines are coupled to a carboxylic acid intermediate using EDC/HOBt to yield the desired compound. The final steps involve sequential coupling of protected amino acids followed by deprotection to yield GDC-0152 .

Technical Parameters

  • Solid-phase synthesis: Utilizes resin and coupling agents.
  • Solution-phase synthesis: Involves EDC/HOBt coupling.
  • Reagents: Sodium cyanoborohydride, HATU, DIPEA.
Molecular Structure Analysis

The molecular structure of GDC-0152 is characterized as a peptidomimetic compound. Its design mimics the structure of Smac (second mitochondria-derived activator of caspases), which is known to disrupt the interaction between IAPs and caspases, leading to apoptosis. The specific structural features include:

  • Core Structure: A thiadiazole moiety linked to proline derivatives.
  • Functional Groups: Various amino acid side chains that enhance binding affinity to IAPs.

The compound's ability to bind effectively to the BIR domains of various IAPs is crucial for its function as an antagonist .

Chemical Reactions Analysis

GDC-0152 primarily functions through its interactions with IAPs, leading to several key chemical reactions:

  1. Binding Reaction: GDC-0152 binds to the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the BIR domain of ML-IAP.
  2. Degradation Reaction: Upon binding, it promotes the ubiquitination and degradation of cIAP1 and cIAP2.
  3. Caspase Activation: The inhibition of IAPs leads to the activation of caspases (specifically caspase-3 and caspase-7), which are critical for executing apoptosis in cancer cells.

These reactions collectively contribute to reduced cell viability in tumor cells while maintaining normal cell integrity .

Mechanism of Action

GDC-0152 operates by mimicking Smac/DIABLO, a natural protein that antagonizes IAPs. By binding to the BIR domains of these proteins, GDC-0152 disrupts their protective function over caspases. This action results in:

  • Inhibition of IAP Function: GDC-0152 prevents XIAP from inhibiting caspase-9 and promotes the degradation of cIAP1 and cIAP2.
  • Induction of Apoptosis: The resultant activation of caspases leads to programmed cell death in cancer cells.

Studies have shown that GDC-0152 effectively reduces tumor growth in xenograft models by enhancing apoptosis in glioblastoma and breast cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of GDC-0152 include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Highly soluble in DMSO (>10 mM).
  • Stability: Stable under standard laboratory conditions; can be stored at -20°C for several months.

These properties are critical for its application in laboratory settings and clinical trials .

Applications

GDC-0152 has significant potential in various scientific applications, particularly in oncology:

  1. Cancer Therapy: As a potent IAP antagonist, it is being explored as a treatment for various cancers including breast cancer and glioblastoma.
  2. Clinical Trials: The compound has advanced into clinical trials due to its promising efficacy in reducing tumor growth while sparing normal tissues.
  3. Research Tool: GDC-0152 serves as a valuable tool for studying apoptosis pathways and the role of IAPs in cancer biology.
Molecular Pharmacology of GDC-0152 as a Smac Mimetic

Structural Basis of Inhibitor of Apoptosis Proteins Antagonism: Baculoviral IAP Repeat Domain Interactions

GDC-0152 (molecular weight: 498.64 g/mol; chemical formula: C₂₅H₃₄N₆O₃S) is a small-molecule antagonist designed to mimic the N-terminal tetrapeptide (Alanine-Valine-Proline-Isoleucine; AVPI) of the endogenous second mitochondria-derived activator of caspases (SMAC)/direct inhibitor of apoptosis-binding protein with low pI protein [2] [4]. This AVPI motif mediates critical interactions with the baculoviral IAP repeat (BIR) domains of inhibitor of apoptosis proteins (IAPs), particularly targeting the IBM (IAP-binding motif)-binding groove. Structural analyses reveal that GDC-0152 binds to the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP) through hydrophobic interactions and hydrogen bonding. Specifically, the methyl group of GDC-0152's alanine-equivalent moiety occupies a hydrophobic pocket formed by Leucine 307, Tryptophan 310, and Glutamate 314 in XIAP-BIR3, while its carbonyl group forms hydrogen bonds with backbone amides in the BIR3 domain [2] [4] [9]. This binding disrupts the interaction between XIAP-BIR3 and caspase-9, preventing XIAP-mediated inhibition of apoptosis.

Binding Affinity Profiling: X-linked Inhibitor of Apoptosis Protein, Cellular Inhibitor of Apoptosis Protein 1, Cellular Inhibitor of Apoptosis Protein 2, and Melanoma Inhibitor of Apoptosis Protein Selectivity

GDC-0152 exhibits potent and selective binding to multiple IAP family members, as quantified by equilibrium dissociation constants (Ki). Its binding affinity varies across IAP proteins due to structural differences in their BIR domains [2] [4] [5]:

Table 1: Binding Affinities (Ki) of GDC-0152 for IAP Proteins

IAP ProteinBIR Domain TargetKi (nM)Biological Consequence
Melanoma Inhibitor of Apoptosis ProteinBIR14 ± 6Disruption of caspase inhibition
Cellular Inhibitor of Apoptosis Protein 1BIR317 ± 11Promotes auto-ubiquitination and degradation
X-linked Inhibitor of Apoptosis ProteinBIR328 ± 11Caspase-9 release and apoptosis induction
Cellular Inhibitor of Apoptosis Protein 2BIR343 ± 15Degradation and NF-κB modulation

GDC-0152's highest affinity is for the single BIR domain of melanoma inhibitor of apoptosis protein (Ki = 14 nM), attributed to deep burial of its P1 methyl group in a hydrophobic cleft formed by Leucine 131, Tryptophan 134, and Glutamate 143 [2] [4]. While it binds cellular inhibitor of apoptosis protein 1 (Ki = 17 nM) and cellular inhibitor of apoptosis protein 2 (Ki = 43 nM) with high affinity, its slightly lower affinity for X-linked inhibitor of apoptosis protein-BIR3 (Ki = 28 nM) reflects subtle differences in the IBM-binding groove architecture, particularly the orientation of Glutamate 314 and Tryptophan 323 [4] [9]. This pan-IAP binding profile enables broad antagonism of IAP-mediated survival signaling.

Comparative Analysis of Monovalent Versus Bivalent Second Mitochondria-Derived Activator of Caspases Mimetic Design Rationale

GDC-0152 exemplifies a monovalent second mitochondria-derived activator of caspases mimetic, incorporating a single AVPI-mimicking pharmacophore optimized for proteolytic stability and cellular permeability [3] [8] [10]. This design contrasts with bivalent compounds (e.g., birinapant or SM-164), which link two AVPI mimetics via flexible spacers to simultaneously engage multiple BIR domains within an IAP or across IAP dimers [3] [8].

Table 2: Structural and Functional Comparison of Monovalent and Bivalent Second Mitochondria-Derived Activator of Caspases Mimetics

PropertyMonovalent (GDC-0152)Bivalent (e.g., Birinapant)
Molecular WeightLow (~500 Da)High (>800 Da)
Pharmaceutical PropertiesEnhanced cell permeability and oral bioavailabilityReduced bioavailability due to higher hydrophobicity
Mechanism of ActionTargets single BIR domains; relies on cellular abundance for efficacyForces dimerization or cross-links BIR domains; enhanced avidity
IAP SelectivityPan-IAP binding with differential affinitiesPreferential cIAP1/2 degradation due to dimerization
Caspase InductionModerate caspase activation; requires TNFα co-signalingPotent caspase activation; often TNFα-independent

GDC-0152's monovalent architecture confers pharmacokinetic advantages, including lower molecular weight (498 Da versus >800 Da for bivalent mimetics) and improved cellular uptake. However, it exhibits reduced avidity compared to bivalent compounds, which can achieve nanomolar potency by simultaneously engaging BIR2 and BIR3 domains of cellular inhibitor of apoptosis protein 1 [8] [10]. Consequently, GDC-0152 primarily functions by displacing SMAC from BIR3 domains and inducing cellular inhibitor of apoptosis protein 1/2 auto-ubiquitination, whereas bivalent mimetics more efficiently trigger XIAP degradation and direct caspase activation [3] [10].

Structural Dynamics of GDC-0152 in Ternary Complex Formation with Inhibitor of Apoptosis Proteins-Caspase Systems

GDC-0152 antagonizes IAP function through dynamic ternary interactions within the IAP-caspase signaling axis:

  • Caspase Displacement Mechanism: GDC-0152 binds the IBM groove of X-linked inhibitor of apoptosis protein-BIR3 with higher affinity than the N-terminal tetrapeptide of caspase-9 (Kd ≈ 500 nM for native SMAC). This competitively displaces caspase-9 from X-linked inhibitor of apoptosis protein, facilitating apoptosome formation and caspase-3/7 activation [1] [4] [9]. Structural modeling indicates that GDC-0152's thiadiazole group enhances hydrophobic contacts with Tryptophan 310 in X-linked inhibitor of apoptosis protein-BIR3, conferring a 20-fold affinity advantage over the native AVPI peptide [4].

  • Cellular Inhibitor of Apoptosis Protein 1 Degradation: Upon binding cellular inhibitor of apoptosis protein 1-BIR3, GDC-0152 induces a conformational change that activates the E3 ubiquitin ligase activity of the C-terminal RING domain. This promotes cellular inhibitor of apoptosis protein 1 auto-ubiquitination and proteasomal degradation, evident at concentrations as low as 10 nM in melanoma cells [2] [4]. Degradation of cellular inhibitor of apoptosis protein 1 destabilizes the tumor necrosis factor receptor-associated factor 2 complex, preventing pro-survival nuclear factor kappa-light-chain-enhancer of activated B cells activation and sensitizing cells to tumor necrosis factor alpha-mediated apoptosis [1] [10].

  • Tumor Necrosis Factor Alpha Amplification Loop: By degrading cellular inhibitor of apoptosis protein 1/2, GDC-0152 enables receptor-interacting serine/threonine-protein kinase 1-dependent activation of caspase-8 and nuclear factor kappa-light-chain-enhancer of activated B cells. This stimulates autocrine tumor necrosis factor alpha production, creating a feed-forward loop that amplifies extrinsic apoptosis [1] [10].

  • Novel Mechanisms: Recent studies reveal off-target effects contributing to efficacy. GDC-0152 directly modulates ATP-binding cassette sub-family B member 1-ATPase activity at sub-cytotoxic concentrations (0.25×IC50), inhibiting multidrug efflux and reversing chemoresistance [6]. It also suppresses baculoviral IAP repeat-containing ubiquitin-conjugating enzyme expression, reducing intracellular adenosine triphosphate levels and inducing mitophagy [6]. These pleiotropic actions expand GDC-0152's therapeutic utility beyond canonical IAP antagonism.

Properties

Product Name

GDC-0152

IUPAC Name

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

Molecular Formula

C25H34N6O3S

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)

InChI Key

WZRFLSDVFPIXOV-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.